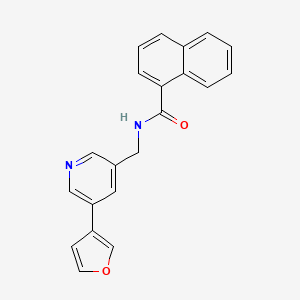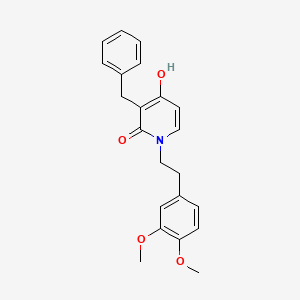
3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a pyridinone core substituted with benzyl and dimethoxyphenethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with benzaldehyde to form an intermediate Schiff base, followed by cyclization with a suitable pyridinone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinone ring can be reduced to a dihydropyridinone derivative.
Substitution: The benzyl and dimethoxyphenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridinone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studied for its effects on cellular processes and potential as a bioactive molecule.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone: shares structural similarities with other pyridinone derivatives, such as:
Uniqueness
- The presence of both benzyl and dimethoxyphenethyl groups in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-20-9-8-17(15-21(20)27-2)10-12-23-13-11-19(24)18(22(23)25)14-16-6-4-3-5-7-16/h3-9,11,13,15,24H,10,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFYHLSRYOYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=CC=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
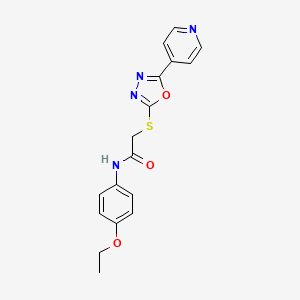
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)
![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)
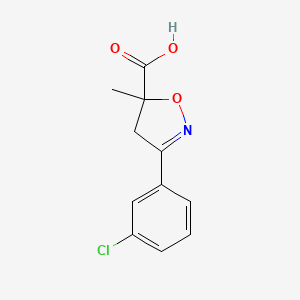
![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)
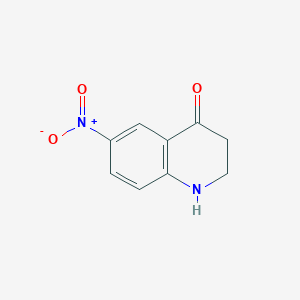
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)
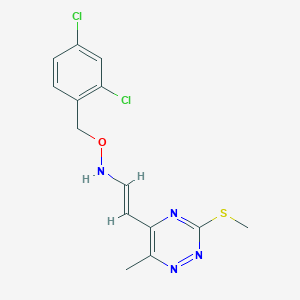
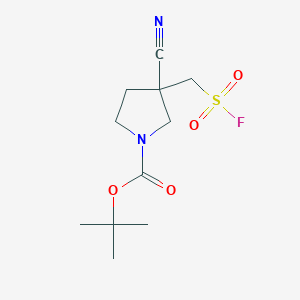
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)
